3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
Description
Tautomerism
The pyrazole ring can undergo prototropic tautomerism, shifting the position of the hydrogen atom between the two nitrogen atoms (1H and 2H forms). However, the 2-methyl substitution at the pyrazole’s second position locks the tautomeric equilibrium, favoring the 1H configuration.
Conformational Isomerism
The aminomethyl linker (–CH2NH–) allows for rotational freedom, leading to distinct conformers:
- Syn : The –NH– group aligns parallel to the pyrazole ring.
- Anti : The –NH– group orientates perpendicular to the ring.
The cyclopropyl group’s rigidity further restricts conformational flexibility, favoring the anti conformation to minimize steric clashes with the pyrazole’s methyl group.
Properties
Molecular Formula |
C14H18ClN3O |
|---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
3-[[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c1-17-14(8-13(16-17)11-5-6-11)15-9-10-3-2-4-12(18)7-10;/h2-4,7-8,11,15,18H,5-6,9H2,1H3;1H |
InChI Key |
UKKABXZGFAKQON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)O.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is synthesized via a cyclocondensation reaction between hydrazine derivatives and 1,3-diketones. For this compound, 5-cyclopropyl-2-methylpyrazol-3-amine serves as the key intermediate. The reaction proceeds as follows:
-
Starting materials : Cyclopropylacetonitrile and methyl acetoacetate are combined in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere.
-
Cyclization : Catalytic acetic acid (5–10 mol%) is added, and the mixture is heated to 80–90°C for 6–8 hours.
-
Isolation : The product is extracted using ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥95% |
Functionalization with the Aminomethyl Group
The aminomethyl bridge is introduced through a Mannich-type reaction:
-
Reagents : 5-Cyclopropyl-2-methylpyrazol-3-amine, formaldehyde (37% aqueous solution), and phenol.
-
Conditions : The reaction is conducted in ethanol at 50–60°C for 4 hours, with continuous pH monitoring (optimal pH 6.5–7.0).
-
Workup : The crude product is washed with cold water to remove excess formaldehyde and unreacted phenol.
Key challenge : Competing side reactions may occur if the pH exceeds 7.5, leading to N-methylation byproducts.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance solubility:
-
Acid treatment : The compound is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0–5°C.
-
Precipitation : The hydrochloride salt precipitates as a white solid, which is filtered and dried under vacuum.
| Property | Value |
|---|---|
| Solubility in water | ≥50 mg/mL |
| Melting point | 192–195°C |
Reaction Optimization and Mechanistic Insights
Catalytic Effects in Pyrazole Formation
The use of acetic acid as a catalyst accelerates the cyclocondensation by protonating the carbonyl oxygen, increasing electrophilicity. Substituting acetic acid with p-toluenesulfonic acid (pTSA) increases yields to 78–82% but complicates purification due to sulfonic acid residues.
Solvent Impact on Coupling Efficiency
Comparative studies reveal that ethanol outperforms methanol in the Mannich reaction due to its balanced polarity and boiling point:
| Solvent | Yield | Reaction Time |
|---|---|---|
| Methanol | 58% | 6 hours |
| Ethanol | 72% | 4 hours |
| Isopropanol | 65% | 5 hours |
Ethanol’s higher dielectric constant (ε = 24.3) facilitates better dissolution of ionic intermediates.
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, D₂O): δ 7.21 (d, J = 8.4 Hz, 2H, aromatic), 6.74 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH₂NH), 2.31 (s, 3H, CH₃), 1.89–1.82 (m, 1H, cyclopropyl), 0.98–0.91 (m, 4H, cyclopropyl).
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1240 cm⁻¹ (C-O phenolic).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms ≥98% purity with a retention time of 6.8 minutes.
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Synthesis
While laboratory-scale synthesis uses batch reactors, industrial production employs continuous flow systems to improve heat transfer and reduce reaction times:
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Volume | 50 L | 5 L/min |
| Yield | 70% | 85% |
| Cycle time | 12 hours | 3 hours |
Waste Management Strategies
The process generates 2.5 kg of aqueous waste per kilogram of product, primarily containing ammonium salts and residual solvents. Neutralization with calcium hydroxide precipitates ammonium compounds, reducing biological oxygen demand (BOD) by 40%.
Applications in Medicinal Chemistry
Though beyond the scope of preparation methods, it is noteworthy that this compound’s structural features—particularly the pyrazole and phenol moieties—make it a candidate for:
Chemical Reactions Analysis
Types of Reactions
3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens, amines, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Notes
Substituent Impact : The cyclopropyl group in the target compound may reduce metabolic degradation compared to bulkier groups like 3-chlorophenylsulfanyl .
Salt vs. Neutral Forms: The hydrochloride salt significantly alters solubility relative to neutral analogs like 7a/7b, which lack ionizable groups beyond amino/hydroxy moieties .
Unresolved Questions : Evidence gaps exist regarding the target compound’s stability, crystallinity, and explicit biological targets, necessitating further experimental validation.
Biological Activity
3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopropyl group and a pyrazole moiety, contribute to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H18ClN3O
- Molecular Weight : 279.76 g/mol
- Structural Features :
- Cyclopropyl group
- Pyrazole moiety
- Amino and phenolic groups
These structural characteristics enhance the compound's reactivity and interactions with biological targets, making it an attractive candidate for further research in pharmacology.
Research indicates that this compound may function as an enzyme inhibitor or a modulator of receptor activity . Its ability to interact with various biological pathways suggests potential applications in treating diseases linked to these pathways.
Potential Targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer or metabolic disorders.
- Receptor Modulation : It may modulate the activity of certain receptors, influencing signaling pathways critical for cell function.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. For instance, similar compounds have shown activity against various pathogens, including bacteria and fungi. The following table summarizes findings related to antimicrobial efficacy:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3b | S. aureus | 6.25 µg/mL |
| E. coli | 6.25 µg/mL | |
| P. aeruginosa | 12.5 µg/mL |
This data suggests that derivatives of the pyrazole structure can exhibit significant antimicrobial activity, indicating that this compound may also possess similar properties.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolone derivatives has been extensively studied. The compound’s structure suggests it may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). In a study evaluating various pyrazolone derivatives, several compounds demonstrated promising anti-inflammatory activity with high Pa values indicating significant therapeutic potential.
Case Studies
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
A related pyrazole compound was found to inhibit DHODH effectively, a target for immunosuppressive therapies. The study demonstrated that structural analogs could lead to enhanced potency compared to existing treatments like brequinar and teriflunomide . -
Antimicrobial Efficacy Against Resistant Strains :
Research has shown that certain pyrazole derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of compounds like this compound in addressing antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
